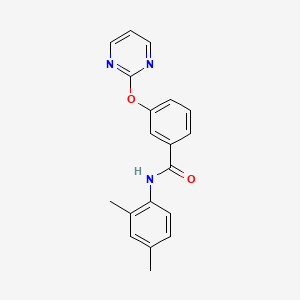

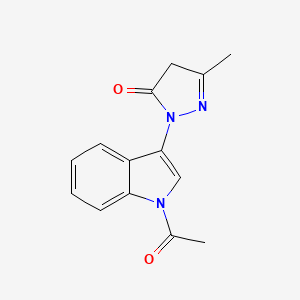

![molecular formula C18H19N3O2S B5578693 N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide and related compounds involves conventional methods that allow for the formation of the benzothiazole moiety and the incorporation of the furanyl and pyrrolidinyl groups. These processes are supported by various characterization techniques, such as IR, ESI-MS, and NMR spectral data, to confirm the structures of the synthesized compounds (Acharya et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using NMR, IR, MS, and elemental analysis, offering insights into the spatial arrangement and electronic environment of the benzothiazol-2-yl and furanyl components within these molecules. These structural analyses provide a basis for understanding the compound's reactivity and interaction with biological targets (Duran & Canbaz, 2013).

Chemical Reactions and Properties

The reactivity of N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide derivatives towards various chemical agents has been explored, revealing a range of potential chemical transformations. These studies highlight the compound's versatility and its potential as a precursor for further chemical modifications, which could be useful in the development of novel therapeutic agents (Ismailova et al., 2014).

Physical Properties Analysis

Investigations into the physical properties of these compounds, such as solubility, melting point, and stability, are crucial for assessing their suitability for various applications. While specific data on N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide may not be directly available, related studies provide valuable information on handling, storage, and formulation considerations (Bunev et al., 2013).

Aplicaciones Científicas De Investigación

Structural and Activity Relationships in Medicinal Chemistry

Researchers have explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, focusing on the metabolic stability improvements provided by analogs of the benzothiazole class, including compounds structurally related to N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide. The studies aimed at reducing metabolic deacetylation observed in hepatocytes and in vivo, indicating significant implications for therapeutic applications (Stec et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research has been conducted on benzothiazolinone acetamide analogs to assess their photovoltaic efficiency, light harvesting efficiency (LHE), and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The studies include spectroscopic analyses and quantum mechanical studies to evaluate the non-linear optical (NLO) activity and ligand-protein interactions, particularly with cyclooxygenase 1 (COX1), showcasing the compound's utility in renewable energy technologies and biochemical understanding (Mary et al., 2020).

Synthesis and Biological Evaluation

Another avenue of research involves the synthesis and docking study of N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives. These studies focus on understanding the binding patterns and biological activities of synthesized compounds, including their antibacterial, antituberculosis, and antifungal efficacy against various strains. This research highlights the compound's potential for developing new antimicrobial agents (Acharya et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzothiazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on the synthesis of new benzothiazole derivatives with improved properties and the exploration of their biological activities .

Propiedades

IUPAC Name |

N-[(3S,4R)-1-(1,3-benzothiazol-2-yl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-11-7-8-16(23-11)13-9-21(10-15(13)19-12(2)22)18-20-14-5-3-4-6-17(14)24-18/h3-8,13,15H,9-10H2,1-2H3,(H,19,22)/t13-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOOXYPGQFUZPX-UKRRQHHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

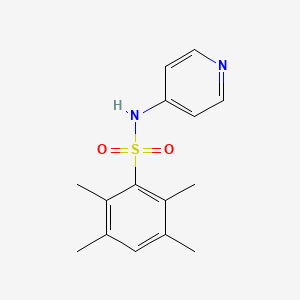

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)

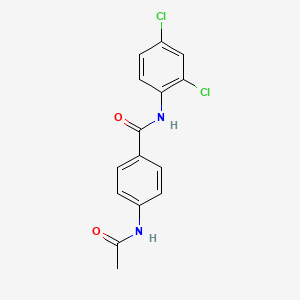

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

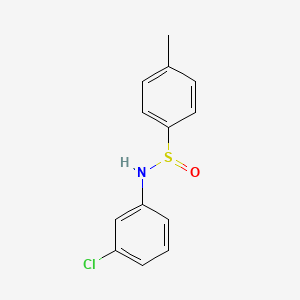

![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)